

Physical and chemical properties of Dendrobine alkaloid

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An In-depth Technical Guide to the Physical and Chemical Properties of **Dendrobine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrobine (C₁₆H₂₅NO₂) is a sesquiterpenoid alkaloid of significant interest, primarily isolated from orchids of the Dendrobium genus, most notably Dendrobium nobile Lindl.[1][2][3]. This compound is recognized as the major bioactive component and a chemical marker for the quality control of this traditional medicinal plant[4]. Structurally, it possesses a complex tetracyclic ring system with seven stereogenic centers, making it a challenging target for total synthesis[5]. **Dendrobine** has garnered substantial attention from the scientific community due to its diverse pharmacological activities, which include neuroprotective, anti-inflammatory, analgesic, anti-cancer, and antiviral effects[1][4][5]. This guide provides a comprehensive overview of its core physical and chemical properties, details key experimental protocols for its study, and visualizes its mechanisms of action.

Physical and Chemical Properties

Dendrobine presents as a colorless to white or yellow crystalline solid at room temperature[1] [6]. It is the first sesquiterpene alkaloid identified from Dendrobium nobile and is recommended by the Chinese Pharmacopoeia as the exclusive chemical marker for the quality control of this species[4].



General Properties

The fundamental physical and chemical characteristics of **Dendrobine** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Citations
Molecular Formula	C16H25NO2	[6][7]
Molecular Weight	263.38 g/mol	[6]
Appearance	White to yellow, colorless solid; Crystalline powder	[1][6]
Melting Point	135-136 °C	[6]
Purity	Commercially available at ≥98% or ≥99%	[1]
Solubility	Soluble in DMSO (up to 33.33 mg/mL with sonication), Chloroform, Dichloromethane, Ether, Acetone. Sparingly soluble in Ethanol and Water.	[1]
Storage Conditions	Store at 4°C, protected from light. In solvent, stable for 1 month at -20°C or 6 months at -80°C.	[1]
CAS Number	2115-91-5	[8]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of **Dendrobine**. The following tables provide complete assignments for ¹H-NMR and ¹³C-NMR spectral data.

Table 1.2.1: ¹H-NMR Spectral Data for **Dendrobine** (360 MHz, CDCl₃)[6]



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2-N-CH₃	2.45	s	
3-Н	2.40	m	
5-H	2.05	m	
6-H	2.95	m	
7-Ηα	1.85	m	
7-Нβ	1.60	m	
8-H	2.25	m	
9-H	4.83	dd	5.0, 10.0
10-H	2.68	d	5.0
13-H	2.15	m	
14-CH₃	1.05	d	7.0
15-CH₃	0.95	d	7.0

| 16-C-CH₃ | 1.08 | S | |

Table 1.2.2: ¹³C-NMR Spectral Data for **Dendrobine** (CDCl₃)[6]



Position	Chemical Shift (δ, ppm)
C-1	65.5 (t)
C-2	72.8 (d)
C-3	44.5 (d)
C-4	26.5 (t)
C-5	39.5 (d)
C-6	43.5 (d)
C-7	35.0 (t)
C-8	44.0 (d)
C-9	82.5 (d)
C-10	50.0 (d)
C-11	48.0 (s)
C-12	176.0 (s)
C-13	24.5 (d)
C-14	21.0 (q)
C-15	18.0 (q)

| C-16 | 42.5 (q) |

Mass Spectrometry (MS): The molecular ion peak is observed at m/z 263.1880, consistent with the molecular formula C₁₆H₂₅O₂N[6]. A proposed fragmentation pathway involves the initial protonated molecule [M+H]⁺ at m/z 264, which can lose a characteristic fragment to produce a daughter ion at m/z 70[7].

Pharmacological Actions and Signaling Pathways

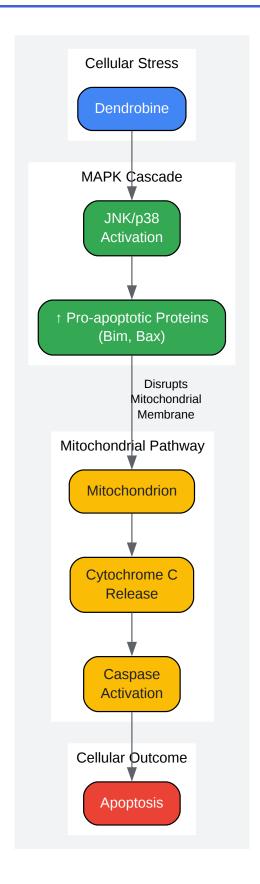
Dendrobine exhibits a range of biological activities by modulating key cellular signaling pathways.



Anti-Cancer Activity: Induction of Apoptosis via JNK/p38 Pathway

In non-small cell lung cancer (NSCLC) cells, **Dendrobine** induces apoptosis, an effect that is enhanced when combined with cisplatin. This action is mediated through the stimulation of the c-Jun NH2-terminal kinase (JNK) and p38 stress signaling pathways[4]. Activation of this cascade leads to changes in the expression of pro-apoptotic proteins like Bax and Bim, triggering the mitochondrial-mediated apoptotic pathway. This results in the release of cytochrome C and subsequent activation of caspases, culminating in programmed cell death[2] [4].





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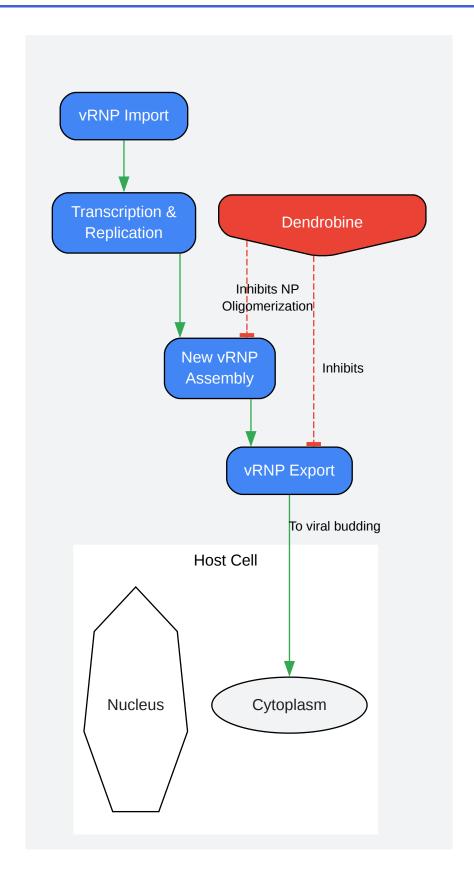
Caption: **Dendrobine**-induced apoptosis signaling pathway in cancer cells.



Antiviral Activity: Inhibition of Influenza A Virus Replication

Dendrobine demonstrates potent antiviral activity against influenza A viruses[1]. Its mechanism involves inhibiting the early stages of the viral replication cycle. Specifically, **Dendrobine** binds to the highly conserved region of the viral nucleoprotein (NP). This interaction restrains the nuclear export of NP and inhibits its oligomerization, critical steps for the formation of new viral ribonucleoprotein complexes (vRNPs) and subsequent viral propagation[1].





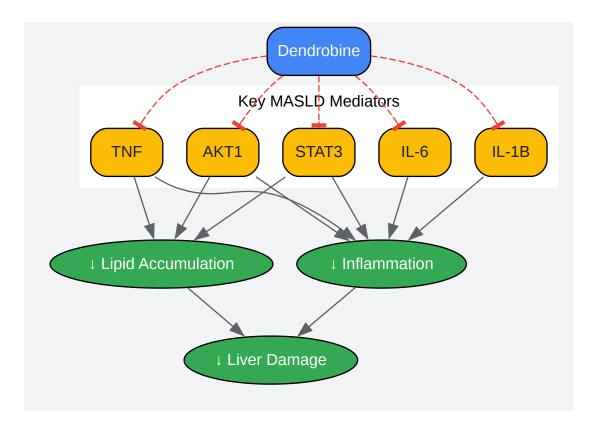
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Caption: Mechanism of **Dendrobine**'s anti-influenza virus activity.



Metabolic Regulation: Attenuation of Metabolic Associated Fatty Liver Disease (MASLD)

In the context of MASLD, **Dendrobine** mitigates liver damage by modulating inflammatory and immune responses and affecting lipid metabolism[3]. Network pharmacology and experimental validation have shown that **Dendrobine** exerts its therapeutic effects by downregulating key pro-inflammatory mediators, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1B). Furthermore, it inhibits the activity of AKT1 and Signal Transducer and Activator of Transcription 3 (STAT3), two crucial nodes in cell signaling pathways related to inflammation, proliferation, and metabolism[3].



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Caption: **Dendrobine**'s inhibitory effects on key targets in MASLD.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro analysis of **Dendrobine**.



Extraction and Isolation from Dendrobium nobile

This protocol is a synthesized multi-step procedure for obtaining high-purity **Dendrobine**.

Objective: To extract and purify **Dendrobine** from dried D. nobile stems.

Methodology:[8]

- Preparation: Dry the stems of Dendrobium nobile at 60°C and grind them into a coarse powder.
- Acidic Ethanol Extraction:
 - Add the stem powder to an acidic ethanol solution (e.g., ethanol adjusted with HCl or H₂SO₄). Use a solid-to-liquid ratio of 1:8 to 1:12 (w/v).
 - Heat the mixture to a gentle boil and reflux for 2-4 hours. Repeat the extraction process three times with fresh solvent.
 - Filter the mixture after each extraction and combine the filtrates. Discard the solid residue.
- Ion-Exchange Chromatography:
 - Concentrate the combined filtrate under reduced pressure to remove the ethanol.
 - Load the aqueous concentrate onto a pre-conditioned strong acid cation exchange resin column (e.g., 731-type).
 - Wash the column with deionized water to remove impurities.
 - Elute the bound alkaloids using a basic ethanol solution (e.g., 80% ethanol adjusted to pH 10 with ammonia).
- Solvent Partitioning:
 - Concentrate the eluate to remove ethanol.
 - Adjust the pH of the remaining aqueous solution to be alkaline.



- Perform a liquid-liquid extraction using an equal volume of chloroform. Collect the organic phase.
- Concentrate the chloroform extract to yield a crude alkaloid mixture.
- Purification by HPLC:
 - Dissolve the crude extract in a suitable solvent (e.g., methanol).
 - Purify the crude extract using preparative High-Performance Liquid Chromatography
 (HPLC) to obtain **Dendrobine** with a purity of ≥95%.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of **Dendrobine** in herbal extracts.

Objective: To determine the concentration of **Dendrobine** in a sample extract.

Methodology:[5][9]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: Waters XTerra™ RP18 (150 mm × 3.9 mm, 5 μm).
 - Mobile Phase: Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 210 nm.
 - Column Temperature: Ambient or controlled at 30°C.
- Standard Preparation:
 - Prepare a stock solution of high-purity **Dendrobine** standard in the mobile phase or methanol.



- Create a series of calibration standards by serial dilution of the stock solution to cover a linear range (e.g., 30-600 mg/L).
- Sample Preparation:
 - Accurately weigh the powdered plant material or extract.
 - Extract the sample using a suitable method (e.g., sonication or reflux with methanol).
 - Filter the extract through a 0.45 μm syringe filter prior to injection.
- Analysis:
 - Inject the standards and samples onto the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **Dendrobine** in the samples by interpolating their peak areas from the calibration curve.

In Vitro Apoptosis Assay in A549 Lung Cancer Cells

This protocol outlines the steps to assess the apoptosis-inducing effects of **Dendrobine** on the A549 human lung adenocarcinoma cell line.

Objective: To quantify **Dendrobine**-induced apoptosis in A549 cells.

Methodology:[10][11][12]

- Cell Culture:
 - Culture A549 cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
- Cell Viability (MTT Assay):



- Seed A549 cells in a 96-well plate (5 x 10³ cells/well) and allow them to adhere for 24 hours.
- Treat the cells with various concentrations of **Dendrobine** (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 490 nm to determine cell viability and calculate the IC₅₀ value.
- Apoptosis Quantification (Annexin V-FITC/PI Staining):
 - Seed A549 cells in a 6-well plate (3 x 10⁵ cells/well) and allow them to adhere for 24 hours.
 - Treat the cells with **Dendrobine** at concentrations around the determined IC₅₀ value for 48 hours.
 - Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
 - Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide
 (PI) according to the manufacturer's protocol.
 - Analyze the stained cells by flow cytometry. The cell populations can be distinguished as:
 viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+),
 and necrotic (Annexin V-/PI+).



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Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

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